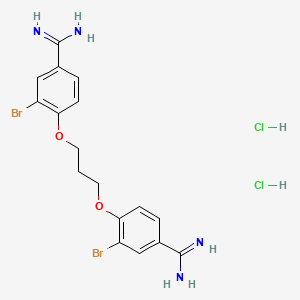

Dibromopropamidin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibromopropamidine dihydrochloride is an antiseptic and disinfectant compound. It is commonly used in the form of dibromopropamidine isethionate in eyedrops and ointments for treating minor eye and eyelid infections in both adults and children . The compound is a white or almost white crystalline powder that is odourless or almost odourless . It is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, ether, liquid paraffin, and fixed oils .

Wissenschaftliche Forschungsanwendungen

Dibromopropamidine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its antimicrobial properties and its effects on different biological systems.

Industry: Dibromopropamidine dihydrochloride is used in the formulation of antiseptics and disinfectants for various industrial applications .

Wirkmechanismus

Target of Action

Dibromopropamidine dihydrochloride is an antiseptic and disinfectant . Some sources suggest that it may interact with the urokinase-type plasminogen activator, an enzyme .

Mode of Action

As an antiseptic and disinfectant, it is likely to work by disrupting the cell membranes of bacteria, causing their contents to leak out and leading to cell death .

Result of Action

As an antiseptic and disinfectant, Dibromopropamidine dihydrochloride is used in eyedrops and ointment for the treatment of minor eye and eyelid infections in adults and children . The result of its action is the elimination of the infectious agent, leading to the resolution of the infection .

Action Environment

The action of Dibromopropamidine dihydrochloride can be influenced by various environmental factors. For instance, its solubility can affect its efficacy and stability. Dibromopropamidine is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin and in fixed oils . These properties can influence how well the drug is absorbed and distributed in the body.

Biochemische Analyse

Biochemical Properties

It is known to interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is known to have antibacterial properties, suggesting it may influence cellular processes in bacteria

Molecular Mechanism

It is suggested to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

The synthesis of dibromopropamidine dihydrochloride involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Analyse Chemischer Reaktionen

Dibromopropamidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert dibromopropamidine dihydrochloride into its reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Vergleich Mit ähnlichen Verbindungen

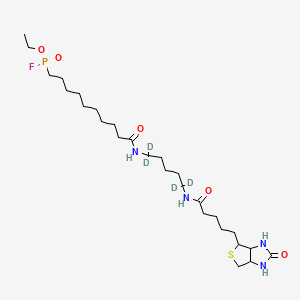

Dibromopropamidine dihydrochloride belongs to the class of organic compounds known as phenol ethers. Similar compounds include:

Chlorhexidine: Another antiseptic and disinfectant used in various medical and industrial applications.

Hexamidine: Used as an antimicrobial agent in topical formulations.

Propamidine: A related compound with similar antimicrobial properties. Dibromopropamidine dihydrochloride is unique due to its specific bromine substitutions, which enhance its antimicrobial efficacy compared to other similar compounds

Eigenschaften

IUPAC Name |

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUQHVAAGGTBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Br2Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049054 |

Source

|

| Record name | Dibromopropamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-61-4 |

Source

|

| Record name | Dibromopropamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Dibromopropamidine dihydrochloride exert its anticancer effects, particularly in the context of bladder cancer?

A1: The research paper [] demonstrates that Dibromopropamidine dihydrochloride acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor. [] While its mechanism of action requires further investigation, EGFR inhibitors are known to block signals crucial for cancer cell growth and proliferation. By inhibiting EGFR, Dibromopropamidine dihydrochloride may hinder the development and progression of bladder cancer cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)